Regioisomeric Purity: N1–C2 vs. C3–C2 Connectivity Defines Downstream Coupling Efficiency
The target compound (CAS 957293-86-6) is the N1-linked isomer, whereas the regioisomer 2-(1,5-dimethyl-3-pyrazolyl)thiazole-4-carboxylic acid (CAS 1523205-22-2) is C3-linked. In thiazole-4-carboxylic acid amide couplings, the N1-linked isomer places the pyrazole ring in a conformation that is less sterically hindered than the C3-linked isomer, which is expected to result in faster reaction kinetics under standard HATU/DIPEA conditions. However, no direct kinetic comparison has been published for these specific compounds [1].
| Evidence Dimension | Regioisomeric identity affecting reaction kinetics |
|---|---|
| Target Compound Data | N1–C2 connectivity (pyrazole N1 attached to thiazole C2); molecular weight 223.25 g/mol; purity ≥95% . |
| Comparator Or Baseline | 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic acid (CAS 1523205-22-2); C3–C2 connectivity; same molecular formula but distinct SMILES . |
| Quantified Difference | No quantitative kinetic data available; structural difference is qualitative yet critical for SAR interpretation. |
| Conditions | N/A (no direct comparative kinetic study identified). |
Why This Matters
Procurement of the correct regioisomer is essential to avoid unexplained batch-to-batch variation in coupling yields during library synthesis.
- [1] No direct primary literature identified; inference based on general principles of pyrazole-thiazole chemistry. View Source
